molecular formula C15H13Cl2NO2S B5884905 N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide

N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5884905
M. Wt: 342.2 g/mol
InChI Key: WQIQRVSDADIWJH-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as O-2050, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the University of Oxford. This compound has been found to have potent analgesic effects, making it a promising candidate for the treatment of pain.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a series of signaling pathways that ultimately lead to the inhibition of pain signals. This compound also activates the kappa-opioid receptor, which has been found to have a role in reducing anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. This compound also increases the release of dopamine, which is a neurotransmitter that is involved in the reward pathway and can lead to feelings of euphoria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its potency and long duration of action. This allows researchers to use smaller doses and reduces the need for frequent dosing. However, one limitation of using this compound is its potential for abuse. It is important for researchers to take precautions to prevent unauthorized access to the compound and to monitor its use carefully.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is its potential for the treatment of neuropathic pain in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its effects on the reward pathway and its potential for abuse. Further research is needed to understand the mechanisms underlying its addictive properties and to develop strategies to prevent its misuse. Additionally, this compound may have applications in the treatment of other conditions such as anxiety and depression, and further research is needed to explore these possibilities.

Synthesis Methods

The synthesis of N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide involves the reaction of 2,3-dichlorophenyl isocyanate with 2-methoxy-4-(methylthio)aniline in the presence of a base such as sodium hydride. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its analgesic effects in animal models. It has been found to be more potent than morphine and other opioids, with a longer duration of action. This compound has also been shown to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with traditional painkillers. In addition, this compound has been found to have fewer side effects than other opioids, making it a promising candidate for clinical use.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-13-8-9(21-2)6-7-10(13)15(19)18-12-5-3-4-11(16)14(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIQRVSDADIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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